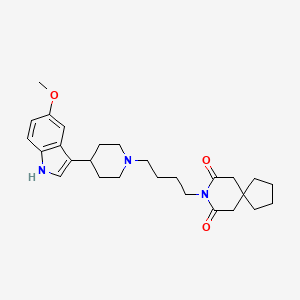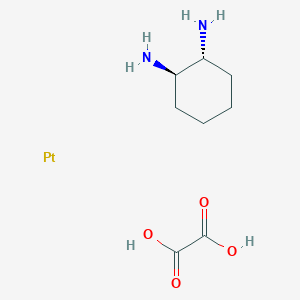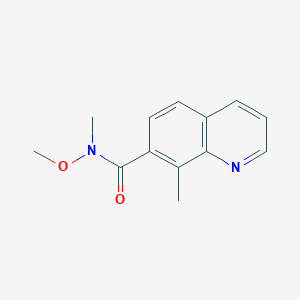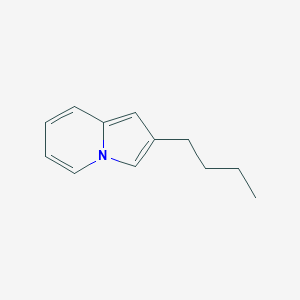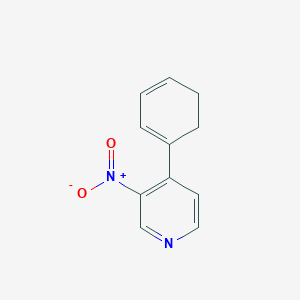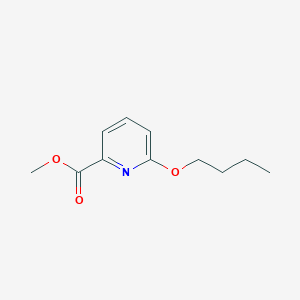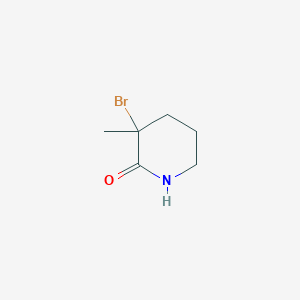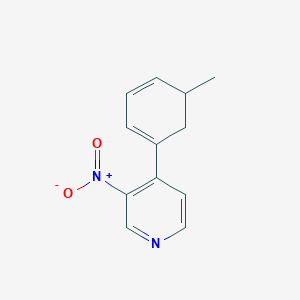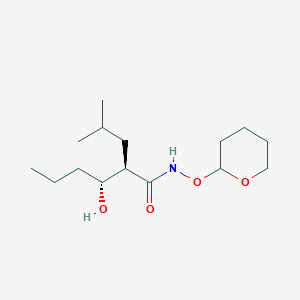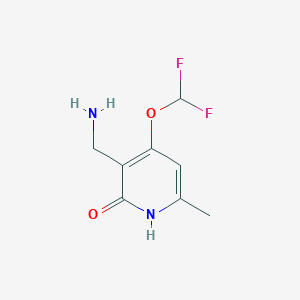
3-(Aminomethyl)-4-(difluoromethoxy)-6-methyl-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-4-(difluoromethoxy)-6-methyl-1,2-dihydropyridin-2-one is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridinone core substituted with an aminomethyl group, a difluoromethoxy group, and a methyl group, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-(difluoromethoxy)-6-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common approach is to start with a pyridinone precursor, followed by the introduction of the aminomethyl group through nucleophilic substitution reactions. The difluoromethoxy group can be introduced using difluoromethylation reagents under controlled conditions. The final step often involves methylation to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-4-(difluoromethoxy)-6-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the aminomethyl group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinone oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-4-(difluoromethoxy)-6-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound can be utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-4-(difluoromethoxy)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(aminomethyl)-4-methoxypyridin-2(1H)-one: Similar structure but lacks the difluoromethoxy group.
4-(difluoromethoxy)-6-methylpyridin-2(1H)-one: Similar structure but lacks the aminomethyl group.
3-(aminomethyl)-6-methylpyridin-2(1H)-one: Similar structure but lacks the difluoromethoxy group.
Uniqueness
The presence of both the aminomethyl and difluoromethoxy groups in 3-(Aminomethyl)-4-(difluoromethoxy)-6-methyl-1,2-dihydropyridin-2-one makes it unique. These functional groups contribute to its distinct chemical properties, such as increased lipophilicity, metabolic stability, and potential for forming specific interactions with biological targets.
This compound’s unique combination of functional groups and its versatile reactivity make it a valuable molecule for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H10F2N2O2 |
|---|---|
Peso molecular |
204.17 g/mol |
Nombre IUPAC |
3-(aminomethyl)-4-(difluoromethoxy)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H10F2N2O2/c1-4-2-6(14-8(9)10)5(3-11)7(13)12-4/h2,8H,3,11H2,1H3,(H,12,13) |
Clave InChI |
CBQXQBGIXJJIOB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)N1)CN)OC(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
